molecular formula C15H13NO2 B8508365 4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-carbonitrile

4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-carbonitrile

Cat. No. B8508365
M. Wt: 239.27 g/mol
InChI Key: UBKICSCGCBTPCC-UHFFFAOYSA-N
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Patent
US06288261B1

Procedure details

To a solution of 4′-hydroxy-4-biphenylcarbonitrile (1.014 g, 5.19 mmol) in 10 mL DMF was added potassium carbonate (2.15 g, 15.6 mmol, 3 eq.) and 2-bromoethylacetate. After two hours at 50° C., the reaction mixture was cooled to room temperature, diluted with 50 mL EtOAc, washed with H2O (3×10 mL), dried (Na2SO4), filtered, and concentrated to provide a white solid. The solid was dissolved in 20 mL MeOH and 5 mL H2O and potassium carbonate (2.15 g, 15.6 mmol) were added. After 30 minutes, the MeOH was evaporated and the crude reaction was taken up in EtOAc and washed with H2O (10 mL×3), dried (Na2SO4), filtered, concentrated, and purified on silica gel to provide 0.967g (78%) of the desired compound.
Quantity
1.014 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
2.15 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
78%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:23][CH2:24][O:25]C(=O)C.O>CN(C=O)C.CCOC(C)=O.CO>[OH:25][CH2:24][CH2:23][O:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.014 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)C#N
Name
Quantity
2.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCOC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
2.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with H2O (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide a white solid
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the MeOH was evaporated
CUSTOM
Type
CUSTOM
Details
the crude reaction
WASH
Type
WASH
Details
washed with H2O (10 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCCOC1=CC=C(C=C1)C1=CC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.967 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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